4-(Methylphenylamino)phenol
Description
4-(Methylphenylamino)phenol is a phenolic derivative featuring a methyl-substituted phenylamino group at the para position of the phenol ring. This compound belongs to a class of aromatic amines and phenols, which are of interest due to their electronic and optical properties.
Properties
CAS No. |
31310-72-2 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(N-methylanilino)phenol |
InChI |
InChI=1S/C13H13NO/c1-14(11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,15H,1H3 |
InChI Key |
DOLVPXPYXLABON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylphenylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a methylphenylamine. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution reaction .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of phenol derivatives often involves large-scale nucleophilic aromatic substitution reactions. These processes are optimized for high yield and efficiency, utilizing advanced catalysts and reaction conditions to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Methylphenylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols or hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
4-(Methylphenylamino)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 4-(methylphenylamino)- involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions . It also affects cell signaling pathways and gene expression, contributing to its biological activities .
Comparison with Similar Compounds
Structural and Electronic Properties
4-(Methylphenylamino)phenol
- Structure: Para-substituted phenol with a methylphenylamino group.
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–5)
- Structure: Phenol linked to a triaryl-imidazole core.
- Electronic Properties: HOMO-LUMO Gap: Low energy gap (~3.5 eV) due to extended π-conjugation . Dipole Moment: High total dipole moment (6.32 D) from asymmetric charge distribution . NBO Analysis: Charge delocalization across the imidazole and phenol moieties enhances hyperpolarizability .
Azo-Schiff Base Derivatives ()
- Example: 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol.
- Electronic Properties :
Nonlinear Optical (NLO) Properties
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Third-Order Susceptibility (χ³) : 2.26 × 10⁻⁶ esu (Z-scan) .
- Nonlinear Refractive Index (n₂): -2.89 × 10⁻⁶ cm²/W (self-focusing behavior) .
- Hyperpolarizability (β): High β value due to charge transfer between imidazole and phenol .
This compound Analogs
- Methaemoglobin Catalyst (): The leuco compound 2-dimethylamino-4-(N-methylanilino)phenol forms a resonance-stabilized quinone-imonium dye with NLO-active π→π* transitions.
Azo Compounds ()
- Hyperpolarizability : β values range from 1.8 × 10⁻³⁰ to 4.5 × 10⁻³⁰ esu, driven by azo and hydrazone conjugation .
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- UV-Vis Absorption : Peaks at 340 nm and 406 nm (π→π* transitions) .
- Application : Optical limiters for laser protection .
UV Absorbers ()
- Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate: UV absorption in polymers due to conjugation between methylphenylamino and benzoate groups .
Comparative Data Table
*β (hyperpolarizability) values reported instead of χ³.
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